molecular formula C11H11FN2O3 B8278231 N-(2-cyclopropyl-4-fluoro-5-nitrophenyl)acetamide

N-(2-cyclopropyl-4-fluoro-5-nitrophenyl)acetamide

Cat. No. B8278231
M. Wt: 238.21 g/mol
InChI Key: GHLZXCPUZKZBAB-UHFFFAOYSA-N
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Patent
US09181222B2

Procedure details

The general procedure described in Example 51 was followed. N-(2-Cyclopropyl-4-fluoro-5-nitrophenyl)acetamide (2.04 g, 84%) was obtained from 2-cyclopropyl-4-fluoro-5-nitrobenzenamine (described in WO2011068898) and acetyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[C:8]([F:10])[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:5]=2[NH2:14])[CH2:3][CH2:2]1.[C:15](Cl)(=[O:17])[CH3:16]>>[CH:1]1([C:4]2[CH:9]=[C:8]([F:10])[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:5]=2[NH:14][C:15](=[O:17])[CH3:16])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C(C=C(C(=C1)F)[N+](=O)[O-])N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=C(C(=C1)F)[N+](=O)[O-])NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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